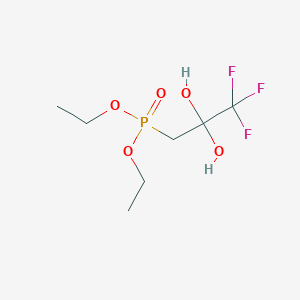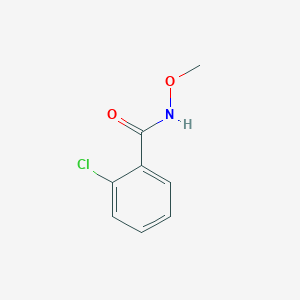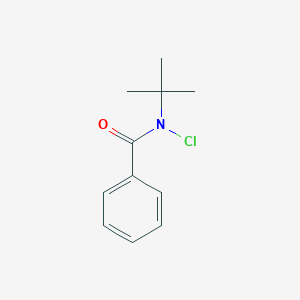
CID 78060855
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 78060855” is a synthetic macrocyclic compound designed to selectively inhibit key protein-protein interactions involving cyclin A and cyclin B. These interactions are crucial for the proliferation and survival of cancer cells. The compound is being developed as a potential therapeutic agent for various types of cancer, including breast cancer and small cell lung cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78060855 involves multiple steps, starting with the formation of the macrocyclic ring structure. This is typically achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure the correct formation of the ring. Key steps include:
Formation of the Macrocyclic Ring: This step involves the cyclization of a linear precursor, often using a high-dilution technique to favor intramolecular reactions over intermolecular ones.
Functionalization of the Ring: After the ring is formed, various functional groups are introduced to enhance the compound’s biological activity. This may involve reactions such as alkylation, acylation, or sulfonation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and large-scale reactors. Key considerations would include the scalability of the cyclization step and the efficiency of the purification process.
Análisis De Reacciones Químicas
Types of Reactions
CID 78060855 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.
Substitution: Substitution reactions can be used to replace one functional group with another, allowing for the fine-tuning of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used but generally involve the introduction or modification of functional groups that enhance the compound’s biological activity.
Aplicaciones Científicas De Investigación
CID 78060855 has a wide range of applications in scientific research:
Chemistry: The compound is used as a tool to study protein-protein interactions, particularly those involving cyclin A and cyclin B.
Biology: In biological research, this compound is used to investigate the role of cyclins in cell cycle regulation and cancer.
Medicine: The compound is being developed as a potential therapeutic agent for cancer treatment, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new cancer therapies.
Mecanismo De Acción
CID 78060855 exerts its effects by selectively inhibiting the interactions between cyclin A and cyclin B and their respective binding partners. These interactions are crucial for the progression of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Flavopiridol: Another cyclin-dependent kinase inhibitor, but with a broader range of targets.
Roscovitine: A selective inhibitor of cyclin-dependent kinases, but less specific for cyclin A and cyclin B interactions.
Uniqueness
CID 78060855 is unique in its high specificity for cyclin A and cyclin B interactions, which makes it potentially more effective and less toxic compared to other cyclin-dependent kinase inhibitors. Its macrocyclic structure also provides enhanced stability and bioavailability.
Propiedades
Fórmula molecular |
C9H21NO2Si |
|---|---|
Peso molecular |
203.35 g/mol |
InChI |
InChI=1S/C9H21NO2Si/c1-4-6-10-7-5-8-13-9(11-2)12-3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
BDXBPJXBOLBHFX-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC[Si]C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)

![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)

